4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide
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Overview
Description
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activation of the FGFR triggers downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could be beneficial for bioavailability and subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these receptors, which play an essential role in various types of tumors .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenecarboxamide moiety. One common synthetic route includes:
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of Benzenecarboxamide Moiety: This step involves the coupling of the pyrrolo[2,3-b]pyridine core with 4-methylbenzenecarboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties due to its ability to inhibit FGFR signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyridine derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
4-methyl-N-pyrrolo[2,3-b]pyridin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-6-13(7-5-11)15(19)17-18-10-8-12-3-2-9-16-14(12)18/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDVBJQBNRFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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